![molecular formula C15H20N2O3 B6298326 t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% CAS No. 2301848-74-6](/img/structure/B6298326.png)
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% (hereafter referred to as T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate) is an organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a melting point of approximately 65 °C and is soluble in many organic solvents. It is an important intermediate in the synthesis of a variety of compounds and is used in the pharmaceutical industry.
Mécanisme D'action
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a reagent in the formation of various heterocyclic compounds. The reaction involves the formation of a carbocation intermediate, followed by the addition of a nucleophile to form the desired product.
Biochemical and Physiological Effects
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has no known biochemical or physiological effects. It is used in laboratory experiments as a reagent and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is relatively stable and easy to handle, making it an ideal reagent for laboratory experiments. It is soluble in many organic solvents, and its reaction with nucleophiles is fast and efficient. However, it is not suitable for the synthesis of compounds containing nitrogen or sulfur, as these elements are not readily available in the reaction.
Orientations Futures
There are a number of potential future directions for the use of T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. It could be used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials and catalysts. It could also be used as a starting material for the synthesis of compounds used in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of compounds containing nitrogen and sulfur, as well as in the development of new catalytic processes. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Méthodes De Synthèse
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is produced through a two-step process. The first step involves the reaction of 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with t-butyl bromide. The second step involves the removal of the t-butyl group by treatment with aqueous sodium hydroxide.
Applications De Recherche Scientifique
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has a variety of applications in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, such as those used in pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of compounds used in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)19-13-12-11(6-8-16-13)7-9-17(12)14(18)20-15(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZGHFJFEIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1N(C=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

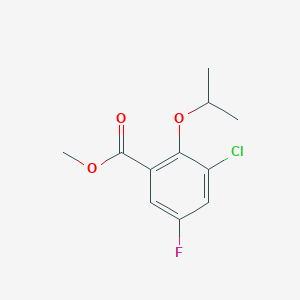



![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
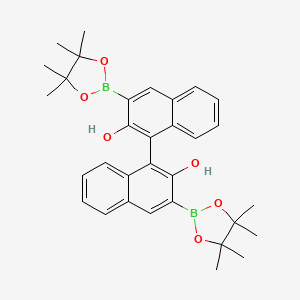
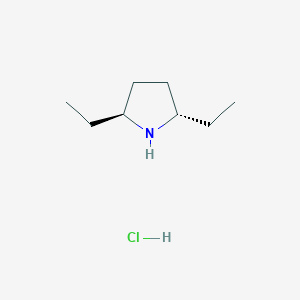

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
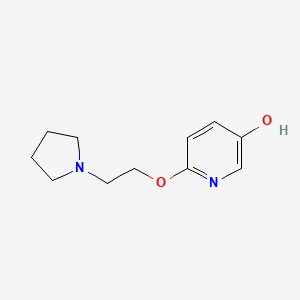

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
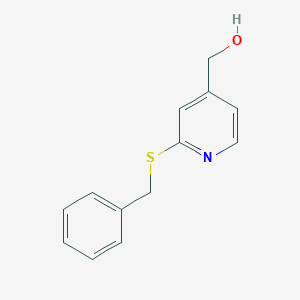
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)